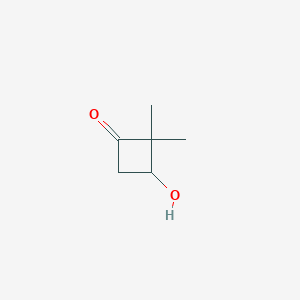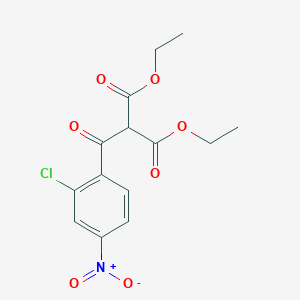
3,3',4,4'-Tetrachlorodiphenyl-D6
Overview
Description
3,3',4,4'-Tetrachlorodiphenyl-D6 is a useful research compound. Its molecular formula is C12H6Cl4 and its molecular weight is 298 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that polychlorinated biphenyls (pcbs), a class of chemicals to which this compound belongs, can interact with various cellular and molecular targets, including receptors, enzymes, and transport proteins .
Mode of Action
Pcbs are known to exert their effects through various mechanisms, such as the disruption of membrane function, interference with signal transduction pathways, and alteration of gene expression .
Biochemical Pathways
Pcbs are known to affect a variety of biochemical pathways, including those involved in the metabolism of lipids, carbohydrates, and proteins .
Pharmacokinetics
Pcbs are generally known to be lipophilic and can accumulate in adipose tissue, leading to long biological half-lives .
Result of Action
Pcbs are known to cause a variety of effects at the molecular and cellular level, including oxidative stress, disruption of calcium homeostasis, and induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,4’-Tetrachlorodiphenyl-D6 . For instance, temperature and pH can affect the stability and solubility of the compound . Furthermore, the presence of other chemicals in the environment can influence the compound’s bioavailability and toxicity .
Biochemical Analysis
Biochemical Properties
3,3’,4,4’-Tetrachlorodiphenyl-D6 plays a significant role in biochemical reactions, particularly as a persistent organic pollutant. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to 3,3’,4,4’-Tetrachlorodiphenyl-D6, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of various genes involved in xenobiotic metabolism .
Cellular Effects
3,3’,4,4’-Tetrachlorodiphenyl-D6 exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 3,3’,4,4’-Tetrachlorodiphenyl-D6 can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This compound can also disrupt endocrine signaling, leading to altered hormone levels and reproductive toxicity .
Molecular Mechanism
The molecular mechanism of 3,3’,4,4’-Tetrachlorodiphenyl-D6 involves its binding to the AhR, leading to the activation of downstream signaling pathways. This binding results in the translocation of the AhR-3,3’,4,4’-Tetrachlorodiphenyl-D6 complex to the nucleus, where it interacts with ARNT and binds to XREs in the DNA. This interaction leads to changes in gene expression, including the induction of cytochrome P450 enzymes and other genes involved in xenobiotic metabolism. Additionally, 3,3’,4,4’-Tetrachlorodiphenyl-D6 can inhibit or activate various enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’-Tetrachlorodiphenyl-D6 can change over time. The compound is relatively stable and resistant to degradation, leading to its persistence in the environment and biological systems. Long-term exposure to 3,3’,4,4’-Tetrachlorodiphenyl-D6 can result in chronic toxicity, including liver damage, immunotoxicity, and carcinogenic effects. In vitro and in vivo studies have shown that the compound can bioaccumulate in tissues, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 3,3’,4,4’-Tetrachlorodiphenyl-D6 vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. High doses of 3,3’,4,4’-Tetrachlorodiphenyl-D6 can cause severe toxicity, including liver damage, reproductive toxicity, and carcinogenicity .
Metabolic Pathways
3,3’,4,4’-Tetrachlorodiphenyl-D6 is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3,3’,4,4’-Tetrachlorodiphenyl-D6, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3’,4,4’-Tetrachlorodiphenyl-D6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and biomagnification in the food chain. This distribution pattern can have significant implications for its toxicity and environmental impact .
Subcellular Localization
The subcellular localization of 3,3’,4,4’-Tetrachlorodiphenyl-D6 can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it binds to AhR and influences gene expression. These localization patterns can modulate the compound’s biochemical and cellular effects .
Properties
IUPAC Name |
1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGJOKDKOLIDP-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)




![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)


![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)





